molecular formula C8H8INO2 B13083700 2-(2-Amino-5-iodophenyl)acetic acid

2-(2-Amino-5-iodophenyl)acetic acid

Cat. No.: B13083700
M. Wt: 277.06 g/mol
InChI Key: HOPMVWNIRJTCKG-UHFFFAOYSA-N
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Description

2-(2-Amino-5-iodophenyl)acetic acid is an organic compound with the molecular formula C8H8INO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 2-position and an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the iodination of 2-aminophenylacetic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium to introduce the iodine atom at the desired position on the phenyl ring .

Another method involves the Suzuki-Miyaura coupling reaction, where 2-aminophenylboronic acid is coupled with 5-iodo-2-bromophenylacetic acid in the presence of a palladium catalyst and a base . This method allows for the precise introduction of the iodine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction conditions, such as temperature and pH, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-iodophenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Amino-5-iodophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-iodophenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-5-iodophenyl)acetic acid is unique due to the specific positioning of both the amino and iodine groups, which allows for distinct chemical reactivity and biological interactions. This makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-(2-amino-5-iodophenyl)acetic acid

InChI

InChI=1S/C8H8INO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4,10H2,(H,11,12)

InChI Key

HOPMVWNIRJTCKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CC(=O)O)N

Origin of Product

United States

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